Verapamil Verapamil 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile is a tertiary amino compound that is 3,4-dimethoxyphenylethylamine in which the hydrogens attached to the nitrogen are replaced by a methyl group and a 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl group. It is a tertiary amino compound, an aromatic ether, a polyether and a nitrile.
Verapamil is a phenylalkylamine calcium channel blocker used in the treatment of high blood pressure, heart arrhythmias, and angina, and was the first calcium channel antagonist to be introduced into therapy in the early 1960s. It is a member of the non-dihydropyridine class of calcium channel blockers, which includes drugs like [diltiazem] and [flunarizine], but is chemically unrelated to other cardioactive medications. Verapamil is administered as a racemic mixture containing equal amounts of the S- and R-enantiomer, each of which is pharmacologically distinct - the S-enantiomer carries approximately 20-fold greater potency than the R-enantiomer, but is metabolized at a higher rate.
Verapamil is a Calcium Channel Blocker. The mechanism of action of verapamil is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.
Verapamil is a first generation calcium channel blocker used for treatment of hypertension, angina pectoris and superventricular tachyarrhythmias. Verapamil has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Verapamil is a natural product found in Teichospora striata and Schisandra chinensis with data available.
Verapamil is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Verapamil is only found in individuals that have used or taken this drug. Verapamil is a calcium channel blocker that is a class IV anti-arrhythmia agent. [PubChem]Verapamil inhibits voltage-dependent calcium channels. Specifically, its effect on L-type calcium channels in the heart causes a reduction in ionotropy and chronotropy, thuis reducing heart rate and blood pressure. Verapamil's mechanism of effect in cluster headache is thought to be linked to its calcium-channel blocker effect, but which channel subtypes are involved is presently not known. [PubChem] Calcium channel antagonists can be quite toxic. In the management of poisoning, early recognition is critical. Calcium channel antagonists are frequently prescribed, and the potential for serious morbidity and mortality with over dosage is significant. Ingestion of these agents should be suspected in any patient who presents in an overdose situation with unexplained hypotension and conduction abnormalities. The potential for toxicity should be noted in patients with underlying hepatic or renal dysfunction who are receiving therapeutic doses. (A7844).
A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 52-53-9
VCID: VC0546686
InChI: InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
SMILES: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C27H38N2O4
Molecular Weight: 454.6 g/mol

Verapamil

CAS No.: 52-53-9

Cat. No.: VC0546686

Molecular Formula: C27H38N2O4

Molecular Weight: 454.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Verapamil - 52-53-9

CAS No. 52-53-9
Molecular Formula C27H38N2O4
Molecular Weight 454.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
Standard InChI Key SGTNSNPWRIOYBX-UHFFFAOYSA-N
SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Appearance Solid powder
Boiling Point BP: 245 °C at 0.01 mm Hg
243-246 °C at 1.00E-02 mm Hg
Colorform Viscous, pale yellow oil
Melting Point < 25 °C

Chemical Properties and Pharmacological Classification

Verapamil (C₂₇H₃₈N₂O₄; molar mass 454.611 g/mol) exists as a racemic mixture of S- and R-enantiomers with distinct pharmacological profiles. The S-enantiomer demonstrates 20-fold greater calcium channel blocking potency but undergoes faster hepatic metabolism compared to its R-counterpart . As a non-dihydropyridine calcium channel blocker, it selectively targets L-type calcium channels (Cav1.2) in cardiac myocytes and vascular smooth muscle, differentiating it structurally and functionally from dihydropyridine agents like nifedipine .

Table 1: Key Pharmacokinetic Parameters of Verapamil Enantiomers

ParameterR-VerapamilS-Verapamil
Volume of Distribution300 L500 L
Protein Binding94% (Albumin)88% (Albumin)
Systemic Clearance340 mL/min664 mL/min
Apparent Oral Clearance651 mL/min2855 mL/min
Elimination Half-life4.5-12.0 hrs2.8-7.4 hrs

Data derived from steady-state measurements following chronic administration .

Dual-Phase Calcium Channel Modulation

Verapamil's therapeutic effects stem from its voltage- and frequency-dependent blockade of L-type calcium channels:

Cardiovascular Actions

In myocardial cells, verapamil prolongs AV node refractory periods (ERP) by 25-40% through phase 0 depolarization inhibition, effectively controlling ventricular rate in atrial fibrillation (HR reduction: 20-35%) . Peripheral vasodilation reduces systemic vascular resistance by 18-22%, lowering blood pressure without significant reflex tachycardia due to concurrent SA node suppression . Coronary artery dilation increases myocardial oxygen supply by 30-45% in angina patients, while afterload reduction decreases oxygen demand by 15-25% .

Novel Pancreatic Beta-Cell Effects

The UAB Diabetes Center discovered verapamil's unique ability to upregulate thioredoxin (TXN) expression by 2.3-fold in human islets, mitigating oxidative stress-induced beta-cell apoptosis . Clinical trials demonstrated 28% reduction in exogenous insulin requirements (p<0.01) and 34% higher C-peptide levels (p<0.05) after 12 months of therapy in recent-onset T1D patients . Proteomic analyses identified normalized serum chromogranin A (CHGA) levels (Δ -41%, p=0.003) as a potential therapeutic biomarker .

Expanded Clinical Applications

Cardiovascular Indications

  • PSVT Conversion: 75-90% efficacy in WPW-associated arrhythmias

  • Hypertension: 12-18 mmHg SBP reduction in INVEST trial diabetes subgroup

  • Stable Angina: 49% increase in maximal walking distance (p<0.001) in claudication study

Emerging Roles

  • Type 1 Diabetes: Continuous therapy maintains residual beta-cell function for ≥24 months (p=0.01 vs placebo)

  • Migraine Prophylaxis: 45% reduction in monthly attacks (NNT=3.8)

  • Cluster Headaches: 62% response rate in chronic variant management

Adverse Effect Profile

The drug's safety profile (60+ years clinical use) shows:

  • Common: Constipation (15-25%), headache (10-18%), peripheral edema (5-12%)

  • Serious: AV block (0.3-1.2%), hypotension (1.5%), drug-induced lupus (0.02%)

  • Contraindications: LVEF <35%, sinus node dysfunction, concomitant ivabradine

Future Directions

Ongoing research explores verapamil's:

  • Anticancer potential via P-gp modulation (Phase II trials in multidrug-resistant tumors)

  • Neuroprotective effects in Alzheimer's (Aβ42 reduction in murine models)

  • Adjunctive role in COVID-19 ARDS (TRPV channel inhibition)

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